(R)-2,3-dihydroxy-3-methylbutanoate (R)-2,3-dihydroxy-3-methylbutanoate (R)-2,3-dihydroxy-3-methylbutanoate is a 2,3-dihydroxy-3-methylbutanoate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-2,3-dihydroxy-3-methylbutanoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1934143
InChI: InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1
SMILES:
Molecular Formula: C5H9O4-
Molecular Weight: 133.12 g/mol

(R)-2,3-dihydroxy-3-methylbutanoate

CAS No.:

Cat. No.: VC1934143

Molecular Formula: C5H9O4-

Molecular Weight: 133.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,3-dihydroxy-3-methylbutanoate -

Specification

Molecular Formula C5H9O4-
Molecular Weight 133.12 g/mol
IUPAC Name (2R)-2,3-dihydroxy-3-methylbutanoate
Standard InChI InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1
Standard InChI Key JTEYKUFKXGDTEU-VKHMYHEASA-M
Isomeric SMILES CC(C)([C@H](C(=O)[O-])O)O
Canonical SMILES CC(C)(C(C(=O)[O-])O)O

Introduction

Chemical Structure and Properties

(R)-2,3-dihydroxy-3-methylbutanoate is a hydroxy fatty acid characterized by its unique structure featuring two hydroxyl groups attached to a branched butanoate chain. The compound exists as a conjugate base of (R)-2,3-dihydroxy-3-methylbutanoic acid .

Physical and Chemical Properties

The following table presents the essential physical and chemical properties of (R)-2,3-dihydroxy-3-methylbutanoate:

PropertyValue
Molecular FormulaC5H9O4-
Molecular Weight133.12 g/mol
IUPAC Name(2R)-2,3-dihydroxy-3-methylbutanoate
Standard InChIInChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1
Standard InChIKeyJTEYKUFKXGDTEU-VKHMYHEASA-M
Isomeric SMILESCC(C)(C@HO)O
Canonical SMILESCC(C)(C(C(=O)[O-])O)O
PubChem Compound ID23615351
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
XLogP3-AA-0.2

Table 1: Physical and chemical properties of (R)-2,3-dihydroxy-3-methylbutanoate

The molecule exhibits a specific stereochemistry with the R configuration at the C-2 position, which is critical for its biological activity and role in metabolic pathways .

Biochemical Significance

Metabolic Role

(R)-2,3-dihydroxy-3-methylbutanoate serves as an important metabolite in Saccharomyces cerevisiae and other yeast species . It is a key intermediate in the biosynthetic pathway of branched-chain amino acids, particularly leucine, isoleucine, and valine . The compound is also known as (R)-2,3-dihydroxy-isovalerate in some biochemical contexts, highlighting its relationship to branched-chain metabolism .

Cellular Location

The metabolic reactions involving (R)-2,3-dihydroxy-3-methylbutanoate primarily occur in the mitochondria of yeast cells . This localization is consistent with the presence of the enzymes involved in its metabolism, which are predominantly mitochondrial proteins .

Metabolic Pathways

Role in Branched-Chain Amino Acid Biosynthesis

(R)-2,3-dihydroxy-3-methylbutanoate plays a critical role in the biosynthesis pathway of branched-chain amino acids, particularly in the synthesis of valine and leucine . The biosynthetic pathway begins with pyruvate, which is converted to (2S)-2-acetolactate by acetolactate synthase (ALS). Subsequently, (2S)-2-acetolactate is transformed into (R)-2,3-dihydroxy-3-methylbutanoate by acetohydroxyacid reductoisomerase .

The following figure illustrates the position of (R)-2,3-dihydroxy-3-methylbutanoate in the branched-chain amino acid biosynthesis pathway:

Pathway steps:

  • Pyruvate → (2S)-2-acetolactate (by acetohydroxy acid synthase)

  • (2S)-2-acetolactate → (R)-2,3-dihydroxy-3-methylbutanoate (by acetohydroxyacid reductoisomerase)

  • (R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate (by dihydroxy-acid dehydratase)

  • 3-methyl-2-oxobutanoate → Valine (via transamination)

  • 3-methyl-2-oxobutanoate → Leucine (via additional steps)

Key Enzymatic Reactions

Two primary enzymes are involved in the metabolism of (R)-2,3-dihydroxy-3-methylbutanoate:

Acetohydroxyacid Reductoisomerase (Ketol-acid Reductoisomerase)

Acetohydroxyacid reductoisomerase, encoded by the ilv5+ gene in Schizosaccharomyces pombe and ILV5 in Saccharomyces cerevisiae, catalyzes the conversion of (2S)-2-acetolactate to (R)-2,3-dihydroxy-3-methylbutanoate . This enzyme requires NADPH as a cofactor and magnesium ions (Mg2+) for optimal activity .

The reaction catalyzed is:
(S)-2-acetolactate + NADPH → (R)-2,3-dihydroxy-3-methylbutanoate + NADP+

Dihydroxy-acid Dehydratase

Dihydroxy-acid dehydratase, encoded by the ilv3+ gene in Schizosaccharomyces pombe and ILV3 in Saccharomyces cerevisiae, catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to form 3-methyl-2-oxobutanoate . This enzyme requires magnesium (Mg2+) or manganese (Mn2+) ions for full activity .

The reaction catalyzed is:
(R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate + H2O

Enzyme Characteristics

The table below summarizes the key enzymes involved in (R)-2,3-dihydroxy-3-methylbutanoate metabolism:

EnzymeGeneCellular LocationCofactorsReaction
Acetohydroxyacid reductoisomeraseilv5+ (S. pombe), ILV5 (S. cerevisiae)MitochondriaNADPH, Mg2+(S)-2-acetolactate → (R)-2,3-dihydroxy-3-methylbutanoate
Dihydroxy-acid dehydrataseilv3+ (S. pombe), ILV3 (S. cerevisiae)MitochondriaMg2+ or Mn2+(R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate

Table 2: Enzymes involved in (R)-2,3-dihydroxy-3-methylbutanoate metabolism

Research Findings

Genetic Studies

Research on the genes encoding enzymes that metabolize (R)-2,3-dihydroxy-3-methylbutanoate has provided insights into the regulation of branched-chain amino acid biosynthesis. In Schizosaccharomyces pombe, deletion of the ilv3+ gene, which encodes dihydroxy-acid dehydratase, results in growth defects even when branched-chain amino acids (leucine, isoleucine, and valine) are supplemented in Edinburgh minimal medium (EMM) . This finding suggests that the enzyme plays additional essential roles beyond branched-chain amino acid biosynthesis in S. pombe.

Interestingly, expression of Saccharomyces cerevisiae ILV3 can complement the growth defect of the ilv3+ deletion in S. pombe, indicating functional conservation of dihydroxy-acid dehydratase between these yeast species .

Metabolic Engineering

The biosynthetic pathway involving (R)-2,3-dihydroxy-3-methylbutanoate has been a target for metabolic engineering in various microorganisms. Modifications to the genes encoding enzymes in this pathway can affect the production of branched-chain amino acids and their derivatives, which are valuable for biotechnological applications .

Comparative Analysis with Related Compounds

(R)-2,3-dihydroxy-3-methylbutanoate shares structural similarities with several other compounds involved in branched-chain amino acid metabolism. The following table presents a comparative analysis of (R)-2,3-dihydroxy-3-methylbutanoate with related compounds:

CompoundChemical FormulaStructural RelationshipMetabolic Role
(R)-2,3-dihydroxy-3-methylbutanoateC5H9O4-Reference compoundIntermediate in valine and leucine biosynthesis
(2R,3R)-2,3-dihydroxy-3-methylpentanoateC6H11O4-Additional methyl groupIntermediate in isoleucine biosynthesis
(S)-2-hydroxy-2-methyl-3-oxobutanoateC5H7O4-Oxidized formPrecursor to (R)-2,3-dihydroxy-3-methylbutanoate
3-methyl-2-oxobutanoateC5H7O3-Dehydrated formProduct of (R)-2,3-dihydroxy-3-methylbutanoate dehydration

Table 3: Comparison of (R)-2,3-dihydroxy-3-methylbutanoate with related compounds

Applications and Significance

Biotechnological Applications

As a key intermediate in branched-chain amino acid biosynthesis, (R)-2,3-dihydroxy-3-methylbutanoate and its metabolic pathway are of interest for various biotechnological applications:

  • Production of branched-chain amino acids for food supplements and pharmaceuticals

  • Development of herbicides targeting acetohydroxyacid reductoisomerase or dihydroxy-acid dehydratase

  • Creation of yeast strains with enhanced or modified branched-chain amino acid metabolism for specialized fermentation processes

  • Metabolic engineering of microorganisms for the production of branched-chain alcohols as biofuels

Research Importance

(R)-2,3-dihydroxy-3-methylbutanoate serves as a model compound for studying stereoselectivity in enzymatic reactions, as the specific R configuration is critical for its recognition by dihydroxy-acid dehydratase . Additionally, as this metabolic pathway is absent in humans but present in microorganisms and plants, it represents a potential target for antimicrobial and herbicidal compounds.

Recent Developments

Recent research has expanded our understanding of the metabolic networks involving (R)-2,3-dihydroxy-3-methylbutanoate. Metabolic reconstruction studies in methanogens, such as Methanosarcina barkeri, have identified the role of (R)-2,3-dihydroxy-3-methylbutanoate in their metabolic networks . These studies have improved our understanding of the thermodynamics and energetics of reactions involving this compound.

Additionally, comparative transcriptomic approaches investigating differences in wine yeast strains have identified (R)-2,3-dihydroxy-3-methylbutanoate as a significant metabolite with varying numbers of metabolic neighbors across different strains . This finding highlights the importance of this compound in the metabolic diversity of yeast strains.

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